Ampyrone

説明

A metabolite of AMINOPYRINE with analgesic and anti-inflammatory properties. It is used as a reagent for biochemical reactions producing peroxides or phenols. Ampyrone stimulates LIVER MICROSOMES and is also used to measure extracellular water.

Structure

3D Structure

特性

IUPAC Name |

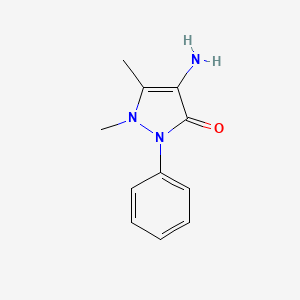

4-amino-1,5-dimethyl-2-phenylpyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-10(12)11(15)14(13(8)2)9-6-4-3-5-7-9/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLFWWDJHLFCNIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8048860 | |

| Record name | Ampyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83-07-8 | |

| Record name | 4-Aminoantipyrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-07-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ampyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminoantipyrine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60242 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3H-Pyrazol-3-one, 4-amino-1,2-dihydro-1,5-dimethyl-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ampyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8048860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.321 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMPYRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0M0B7474RA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Ampyrone in Peroxidase Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ampyrone in peroxidase assays, widely known as the Trinder reaction. This colorimetric method is a cornerstone in clinical chemistry and various research applications for the quantitative determination of a multitude of analytes. This document details the underlying biochemical principles, provides structured experimental protocols, and presents quantitative data to facilitate the application and further development of these assays.

Introduction to the Trinder Reaction

The Trinder reaction, first described by P. Trinder in 1969, is a highly sensitive and specific enzymatic colorimetric method.[1] Its fundamental principle lies in the detection of hydrogen peroxide (H₂O₂) produced in a primary enzymatic reaction involving the analyte of interest.[1][2] This H₂O₂ then participates in a second, peroxidase-catalyzed reaction involving 4-aminoantipyrine (this compound) and a phenolic or anilinic compound to produce a stable, colored quinoneimine dye.[1][3] The intensity of the color produced is directly proportional to the concentration of the analyte, allowing for its quantification via spectrophotometry.[1][2]

This assay is extensively employed in the determination of various clinically significant metabolites, including glucose, cholesterol, uric acid, and triglycerides.[1][3] The versatility of the Trinder reaction stems from its ability to be coupled with any H₂O₂-generating oxidase enzyme.

The Biochemical Mechanism of Action

The core of the this compound-based peroxidase assay is a two-step enzymatic cascade.

Step 1: Analyte-Specific Oxidation and Hydrogen Peroxide Production

The initial step involves the oxidation of the target analyte by a specific oxidase enzyme. This reaction consumes molecular oxygen and produces a corresponding oxidized product and hydrogen peroxide.

-

Glucose: Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and H₂O₂.[2][4]

-

Cholesterol: Cholesterol oxidase acts on free cholesterol to produce cholest-4-en-3-one and H₂O₂. For total cholesterol measurement, cholesterol esterase is included to hydrolyze cholesterol esters into free cholesterol.[5][6]

-

Uric Acid: Uricase converts uric acid to allantoin, carbon dioxide, and H₂O₂.[7][8]

Step 2: Peroxidase-Mediated Chromogenic Reaction

The hydrogen peroxide generated in the first step serves as the substrate for a peroxidase, typically horseradish peroxidase (HRP).[9] HRP, in its native ferric (Fe³⁺) state, is oxidized by H₂O₂ to a high-energy intermediate state. This activated enzyme then catalyzes the oxidative coupling of this compound (4-aminoantipyrine) with a phenolic or anilinic compound (e.g., phenol, dichlorophenol sulfonate) to form a colored quinoneimine dye.[1][3][8] The color intensity of this dye is then measured spectrophotometrically at a specific wavelength, typically between 500 nm and 570 nm.[2][10]

The general reaction scheme is as follows:

-

Analyte + O₂ + H₂O --(Oxidase)--> Oxidized Analyte + H₂O₂

-

2H₂O₂ + 4-Aminoantipyrine + Phenolic Compound --(Peroxidase)--> Quinoneimine Dye + 4H₂O[5]

Quantitative Data and Key Parameters

The accuracy and sensitivity of this compound-based peroxidase assays are dependent on several key parameters. The following table summarizes important quantitative data for the classic Trinder reaction using phenol and 4-aminoantipyrine.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) | 505 - 510 nm | [2] |

| Molar Extinction Coefficient (ε) of Quinoneimine Dye | 6.58 x 10³ L·mol⁻¹·cm⁻¹ | [11] |

| Optimal pH Range | 6.0 - 8.0 | [12] |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the determination of glucose, cholesterol, and uric acid using this compound-based assays.

Glucose Assay Protocol

This protocol is adapted for a 96-well microplate format.

Reagents:

-

Glucose Oxidase-Peroxidase (GOD-POD) Reagent: Contains glucose oxidase, horseradish peroxidase, 4-aminoantipyrine, and a phenolic compound in a suitable buffer (e.g., phosphate buffer, pH 7.4).[3]

-

Glucose Standard Solution: A solution of known glucose concentration (e.g., 100 mg/dL).[3]

-

Sample: Serum, plasma, or other biological fluids.

Procedure:

-

Pipette 10 µL of distilled water (Blank), Glucose Standard, and Sample into separate wells of a 96-well microplate.[3]

-

Add 200 µL of the GOD-POD reagent to each well.[3]

-

Mix thoroughly and incubate at 37°C for 10-15 minutes.[3]

-

Measure the absorbance of the standard and the sample against the blank at 505 nm using a microplate reader.[3]

-

Calculate the glucose concentration in the sample using the formula: Glucose Concentration = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard[4]

Total Cholesterol Assay Protocol

This protocol is designed for the quantification of total cholesterol in a microplate format.

Reagents:

-

Cholesterol Assay Buffer: A buffered solution (e.g., pH 7.4) containing cholic acid and a detergent.[13]

-

Enzyme Mix: A solution containing cholesterol esterase, cholesterol oxidase, and horseradish peroxidase.[6]

-

This compound Solution: A solution of 4-aminoantipyrine.

-

Phenolic Compound Solution: A solution of a suitable phenol derivative.

-

Cholesterol Standard: A solution of known cholesterol concentration.

-

Sample: Serum, plasma, or tissue lysates.

Procedure:

-

Prepare a working reagent by mixing the Cholesterol Assay Buffer, Enzyme Mix, this compound Solution, and Phenolic Compound Solution.

-

Pipette 50 µL of the Cholesterol Standard and sample into separate wells of a 96-well plate.[6][14]

-

Mix and incubate at 37°C for 45 minutes, protected from light.[6][14]

-

Measure the absorbance at a wavelength between 540 nm and 570 nm.[14]

-

Determine the cholesterol concentration by comparing the sample absorbance to a standard curve generated from the cholesterol standards.[6]

Uric Acid Assay Protocol

This protocol outlines the determination of uric acid in biological samples.

Reagents:

-

Uric Acid Reagent 1 (R1): Contains uricase, peroxidase, and 4-aminoantipyrine in a buffer.[8]

-

Uric Acid Reagent 2 (R2): Contains a phenolic compound (e.g., dichlorohydroxybenzene sulfonate) in a buffer.[8]

-

Uric Acid Standard: A solution of known uric acid concentration.[8]

-

Sample: Serum, plasma, or urine.

Procedure:

-

Pipette sample, standard, and a blank into respective tubes or wells.

-

Add a defined volume of Reagent 1 to each.

-

Add a defined volume of Reagent 2 to each.

-

Mix and incubate for 5 minutes at 25°C.[8]

-

Measure the absorbance at 505 nm against the reagent blank. The color is stable for 30 minutes.[8]

-

Calculate the uric acid concentration based on the absorbance of the standard.

Visualization of Pathways and Workflows

Signaling Pathway: Enzymatic Cascade for Analyte Detection

This diagram illustrates the general enzymatic cascade leading to the production of the chromogenic product in this compound-based assays.

Experimental Workflow

The following diagram outlines a typical experimental workflow for a peroxidase assay using a microplate reader.

Conclusion

The this compound-based peroxidase assay, or Trinder reaction, remains a robust and indispensable tool in both clinical diagnostics and biomedical research. Its adaptability to a wide range of H₂O₂-generating enzymatic reactions ensures its continued relevance. A thorough understanding of its mechanism, coupled with adherence to well-defined experimental protocols, is paramount for obtaining accurate and reliable quantitative data. This guide provides the foundational knowledge and practical details necessary for the successful implementation and potential optimization of this compound-based peroxidase assays.

References

- 1. New Trinder's Reagent | Export | News | SEEBIO BIOTECH (SHANGHAI) CO.,LTD. - Powered by DouPHP [allinno.com]

- 2. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

- 3. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mmpc.org [mmpc.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. linear.es [linear.es]

- 8. biolabo.fr [biolabo.fr]

- 9. Horseradish peroxidase - Wikipedia [en.wikipedia.org]

- 10. raybiotech.com [raybiotech.com]

- 11. oycus.com [oycus.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. agilent.com [agilent.com]

- 14. cellbiolabs.com [cellbiolabs.com]

4-Aminoantipyrine: A Comprehensive Technical Guide to its Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoantipyrine (4-AAP), a pyrazolone derivative and a primary metabolite of the drugs aminopyrine and metamizole, is a versatile compound with significant applications in analytical chemistry and pharmaceutical sciences.[1][2] This technical guide provides an in-depth exploration of the chemical properties and reactivity of 4-Aminoantipyrine, offering a critical resource for researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details experimental protocols, and visualizes reaction pathways to facilitate a comprehensive understanding of this important molecule.

Chemical and Physical Properties

4-Aminoantipyrine, also known as ampyrone, is a pale yellow to amber crystalline powder.[2] It is a stable compound, though it may be sensitive to light.[2][3] The core chemical and physical properties are summarized in the tables below, providing a consolidated reference for laboratory applications.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₃N₃O | [1][4][5] |

| Molecular Weight | 203.24 g/mol | [1][4][5] |

| CAS Number | 83-07-8 | [2][4][5] |

| Appearance | Amber to pale yellow crystalline powder | [2] |

| Melting Point | 105-110 °C | [2][4] |

| Boiling Point | 340 °C | [2] |

| Density | ~1.2 g/cm³ | [6][7] |

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| Water | Soluble (approx. 500 g/L at 20°C) | [8][9] |

| Methanol | Soluble | [8] |

| Ethanol | Soluble | [2] |

| Benzene | Soluble | [2] |

| Diethyl Ether | Slightly soluble | [2][8] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Key Data Points | Source(s) |

| ¹H NMR | Spectra available in public databases. | [1][10] |

| ¹³C NMR | Spectra available in public databases. | [1] |

| Mass Spectrometry (GC-MS) | Key fragments (m/z): 56, 84, 57, 203, 83. | [1] |

| Infrared (IR) Spectroscopy | Characteristic bands for NH₂ stretching (~3437, 3300 cm⁻¹), CH₃ stretching (~2937, 2850 cm⁻¹), and C=O stretching (~1678 cm⁻¹). | [11] |

Chemical Reactivity and Key Reactions

The reactivity of 4-Aminoantipyrine is primarily centered around its primary amino group and the pyrazolone ring structure. This makes it a valuable reagent in various chemical transformations, most notably in colorimetric assays and the synthesis of heterocyclic compounds.

Oxidative Coupling for Phenol and Peroxide Detection

A cornerstone application of 4-Aminoantipyrine is in the quantitative determination of phenols and hydrogen peroxide.[1][12] In the presence of an oxidizing agent, such as potassium ferricyanide, and a peroxidase enzyme, 4-AAP undergoes oxidative coupling with phenolic compounds to form a colored quinoneimine dye.[13][14] This reaction, often referred to as the Emerson reaction, is highly sensitive and forms the basis of many spectrophotometric assays.

The general workflow for this reaction is depicted below:

Caption: Workflow for the colorimetric detection of phenols using 4-Aminoantipyrine.

Formation of Schiff Bases and Metal Complexes

The primary amino group of 4-Aminoantipyrine readily condenses with aldehydes and ketones to form Schiff bases.[2][15][16] These Schiff base derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[15][16]

Furthermore, the nitrogen atoms in the pyrazolone ring and the exocyclic amino group act as strong coordination sites, allowing 4-Aminoantipyrine and its Schiff base derivatives to form stable complexes with various transition metals.[2][16] This property is exploited in the development of novel catalysts and therapeutic agents.

The synthesis of Schiff bases from 4-Aminoantipyrine is a straightforward condensation reaction:

Caption: General reaction scheme for the synthesis of Schiff bases from 4-Aminoantipyrine.

Derivatization Reactions

4-Aminoantipyrine can be used as a derivatizing agent to enhance the analytical detection of certain molecules. For instance, derivatization of small phenolic compounds like 2-chlorophenol with 4-AAP increases the molecular size and adds more binding sites, which can improve the selectivity of analytical techniques such as molecularly imprinted solid-phase extraction.[17]

Experimental Protocols

Synthesis of 4-Aminoantipyrine

A common industrial synthesis method involves the nitrosation of antipyrine, followed by reduction and hydrolysis.[2][18]

Methodology:

-

Nitrosation: Antipyrine is dissolved in an acidic medium (e.g., sulfuric acid) and treated with a solution of sodium nitrite. The reaction temperature is carefully controlled to facilitate the formation of nitroso-antipyrine.[18]

-

Reduction: The resulting nitroso-antipyrine is then reduced using a reducing agent such as a mixture of ammonium bisulfite and ammonium sulfite.[18]

-

Hydrolysis and Neutralization: The reduced intermediate is hydrolyzed, typically by heating in an acidic solution. Finally, the reaction mixture is neutralized with a base like liquid ammonia to precipitate the 4-Aminoantipyrine product.[18]

-

Purification: The crude product can be purified by crystallization.

General Protocol for the Synthesis of 4-Aminoantipyrine Schiff Bases

The synthesis of Schiff bases from 4-Aminoantipyrine is typically a one-pot reaction.[15][19]

Methodology:

-

Reactant Mixture: Equimolar amounts of 4-Aminoantipyrine and the desired aldehyde or ketone are mixed in a suitable solvent (e.g., ethanol) or under solvent-free conditions.[15]

-

Catalysis (Optional): A catalytic amount of an acid or base can be added to accelerate the reaction.

-

Reaction Conditions: The mixture is typically stirred at room temperature or heated under reflux for a period ranging from minutes to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).[15][19]

-

Isolation and Purification: Upon completion, the product is isolated by filtration or by the addition of water to induce precipitation. The crude Schiff base can then be purified by recrystallization from a suitable solvent like ethanol.[15]

Protocol for the Colorimetric Determination of Phenols

This protocol is based on the well-established 4-Aminoantipyrine method for water and wastewater analysis.[20]

Methodology:

-

Sample Preparation: A known volume of the sample containing the phenolic compound is taken.

-

pH Adjustment: The sample is buffered to a pH between 9.4 and 10.2 using an appropriate buffer solution (e.g., ammonia-ammonium chloride).[20]

-

Reagent Addition: A solution of 4-Aminoantipyrine is added to the buffered sample, followed by the addition of an oxidizing agent solution, typically potassium ferricyanide.[2][20]

-

Color Development: The mixture is allowed to react for a specific time (e.g., 3-15 minutes) for the color to develop fully.[20]

-

Extraction (Optional): For low concentrations of phenols, the resulting colored dye can be extracted into an organic solvent like chloroform to concentrate the analyte and enhance sensitivity.[2][20]

-

Spectrophotometric Measurement: The absorbance of the colored solution (or the organic extract) is measured at its maximum absorption wavelength (typically around 460-510 nm) against a reagent blank.[14][20] The concentration of the phenol is then determined from a calibration curve prepared with standard phenol solutions.

Safety and Handling

4-Aminoantipyrine is considered harmful if swallowed and can cause skin and eye irritation.[6][21] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[8][22] For disposal, it should be done in accordance with local regulations; small quantities may be heavily diluted with water before disposal.[6]

Conclusion

4-Aminoantipyrine remains a compound of significant interest due to its versatile reactivity and broad utility in both analytical and synthetic chemistry. Its well-characterized chemical properties make it a reliable reagent, particularly in colorimetric assays for phenols and peroxides. The ability to readily form Schiff bases and metal complexes continues to drive research into new therapeutic agents and materials. This guide provides a foundational technical overview to support and inspire further innovation in the application of 4-Aminoantipyrine.

References

- 1. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Aminoantipyrine | 83-07-8 [chemicalbook.com]

- 3. 83-07-8 CAS MSDS (4-Aminoantipyrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-氨基安替比林 reagent grade | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. 4-Aminoantipyrine - Sciencemadness Wiki [sciencemadness.org]

- 7. 4-Aminoantipyrine | CAS#:83-07-8 | Chemsrc [chemsrc.com]

- 8. 4-Aminoantipyrine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. 4-Aminoantipyrine CAS#: 83-07-8 [m.chemicalbook.com]

- 10. 4-Aminoantipyrine(83-07-8) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. 4-Aminoantipyrine: Analytical Reagent with Biological and Catalytic Applications_Chemicalbook [chemicalbook.com]

- 13. cdnsciencepub.com [cdnsciencepub.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. chemrevlett.com [chemrevlett.com]

- 16. globalresearchonline.net [globalresearchonline.net]

- 17. Derivatization of 2-chlorophenol with 4-amino-anti-pyrine: a novel method for improving the selectivity of molecularly imprinted solid phase extraction of 2-chlorophenol from water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. alfa-chemical.com [alfa-chemical.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. lobachemie.com [lobachemie.com]

- 22. sigmaaldrich.com [sigmaaldrich.com]

Spectrophotometric Properties of Ampyrone Reaction Products: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrophotometric properties of reaction products involving 4-aminoantipyrine, commonly known as ampyrone. This classical reagent is widely utilized in analytical chemistry for the colorimetric determination of a variety of analytes, most notably phenols and compounds that can be enzymatically converted to phenols or hydrogen peroxide. This guide details the core reaction principles, presents quantitative spectrophotometric data, outlines experimental protocols, and visualizes the key chemical and procedural pathways.

Core Principles of the this compound Reaction

The primary application of this compound in spectrophotometry is the Emerson reaction, first proposed in 1943. This reaction involves the oxidative coupling of this compound (4-amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one) with phenolic compounds in an alkaline environment.[1][2] In the presence of an oxidizing agent, typically potassium ferricyanide, a colored antipyrine dye is formed. The product is a p-quinoneimide adduct, and the intensity of the color, measured by a spectrophotometer, is proportional to the concentration of the phenolic compound.[1][2]

The reaction is highly dependent on the structure of the phenolic compound. It is most effective for phenols with an unsubstituted para-position.[2] If the para-position is occupied by certain groups such as carboxyl, chloro, or methoxy groups, these can be eliminated during the reaction.[1] However, phenols with alkyl, aryl, nitro, or other non-labile groups in the para-position may not react or may react to form different products.[1][3]

Spectrophotometric Data of this compound Reaction Products

The spectrophotometric properties of the colored products formed in the this compound reaction are crucial for their analytical application. The absorption maximum (λmax) and molar absorptivity (ε) are key parameters. The following table summarizes these properties for the reaction of this compound with various compounds.

| Analyte | Oxidizing Agent/Enzyme | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Comments |

| Phenol | Potassium Ferricyanide | 460 | Not specified | Color is intensified through extraction into chloroform. |

| Phenol | Potassium Ferricyanide | 510 | Not specified | A reddish product is formed under alkaline conditions.[3] |

| Phenol | Peroxidase/H₂O₂ | 510 | Not specified | Used in a peroxidase assay.[4] |

| Phenol | Peroxidase/H₂O₂ | 500 | Not specified | Used in the enzymatic determination of cholesterol. |

| Propoxur (after hydrolysis to phenol) | Oxidizing Agent | 472 | Not specified | Orange dye extracted into chloroform. |

| Vanillic Acid | Peroxidase/H₂O₂ | 498 | Not specified | Used in amine oxidase enzymatic assays. |

| N,N-Dimethylaniline | Hydrogen Peroxide | Not specified | Not specified | Catalyzed by iron for the determination of iron. |

| Tetracycline/Oxytetracycline | Alkaline Oxidizing Agent | Not specified | Not specified | Forms a red antipyrine dye. |

| 4-Aminoantipyrine with Diazotised 4-nitroaniline | - | 380 | 1.3 x 10⁴ | Forms an intense yellow, water-soluble dye.[5] |

| 4-Aminoantipyrine with Iminodibenzyl | Iron(III) | 620 | Not specified | Forms a blue colored product for the determination of iron(III).[6] |

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and accurate results. Below are methodologies for key experiments involving this compound.

Determination of Phenols in Water (Standard Method)

This protocol is adapted from standard methods for the examination of water and wastewater.

1. Reagents:

-

Ammonium Hydroxide Solution (0.5 N): Dilute 3.5 mL of concentrated ammonium hydroxide to 100 mL with water.[7]

-

Phosphate Buffer Solution: Dissolve 10.45 g of dibasic potassium phosphate (K₂HPO₄) and 7.23 g of monobasic potassium phosphate (KH₂PO₄) in water and dilute to 100 mL.[7]

-

4-Aminoantipyrine Solution (2%): Dissolve 2.0 g of 4-aminoantipyrine in water and dilute to 100 mL.[7]

-

Potassium Ferricyanide Solution (8%): Dissolve 8.0 g of potassium ferricyanide (K₃Fe(CN)₆) in water and dilute to 100 mL.[7]

-

Phenol Standard Solution: Prepare a stock solution by dissolving 1.0 g of phenol in 1 L of water. Further dilutions are made to prepare working standards.

2. Procedure:

-

To a 500 mL sample containing phenol (up to 0.05 mg), add 12.0 mL of 0.5 N ammonium hydroxide.[7]

-

Adjust the pH to 7.9 ± 0.1 with the phosphate buffer solution.[7]

-

Transfer the solution to a 1 L separatory funnel.

-

Add 3.0 mL of the 4-aminoantipyrine solution and mix well.[7]

-

Add 3.0 mL of the potassium ferricyanide solution, mix thoroughly, and allow the color to develop for at least 3 minutes.[7]

-

Extract the colored complex with a 25.0 mL portion of chloroform by shaking the funnel at least 10 times. Allow the layers to separate.[7]

-

Collect the chloroform layer and filter it through filter paper to remove any entrained water.

-

Measure the absorbance of the chloroform extract at 460 nm using a spectrophotometer, with a reagent blank as the reference.[7]

-

Prepare a calibration curve by plotting the absorbance of standards against their concentrations.

Enzymatic Assay for Peroxidase Activity

This protocol utilizes the this compound reaction to measure the activity of peroxidase.

1. Reagents:

-

Potassium Phosphate Buffer (0.2 M, pH 7.0) [4]

-

Hydrogen Peroxide Solution (0.0017 M): Prepare fresh daily by diluting 30% hydrogen peroxide.[4]

-

Chromogen Solution (0.0025 M 4-Aminoantipyrine with 0.17 M Phenol): Dissolve 810 mg of phenol in 40 mL of water, add 25 mg of 4-aminoantipyrine, and dilute to 50 mL with water.[4]

-

Enzyme Solution: A solution of peroxidase of the desired concentration.

2. Procedure:

-

Set the spectrophotometer to 510 nm and 25°C.[4]

-

Pipette the reagents into a cuvette in the following order:

-

1.0 mL Potassium Phosphate Buffer

-

1.0 mL Hydrogen Peroxide Solution

-

1.0 mL Chromogen Solution

-

-

Incubate in the spectrophotometer for 3-4 minutes to reach thermal equilibrium and establish a blank rate.[4]

-

Add 0.1 mL of the diluted enzyme solution to initiate the reaction.[4]

-

Record the increase in absorbance at 510 nm for 4-5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₅₁₀/min) from the linear portion of the curve.[4]

Visualizations of Pathways and Workflows

Chemical Reaction Pathway for Phenol Detection

The following diagram illustrates the oxidative coupling reaction between a phenol and 4-aminoantipyrine.

Caption: Oxidative coupling of phenol and 4-aminoantipyrine.

Experimental Workflow for Phenol Quantification

This diagram outlines the general steps involved in the spectrophotometric determination of phenols using the this compound method.

Caption: Workflow for spectrophotometric phenol analysis.

Coupled Enzymatic Reaction for Glucose Determination

This diagram shows how the this compound reaction can be coupled with enzymatic reactions for the determination of other analytes, such as glucose.

Caption: Coupled enzyme assay for glucose determination.

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Peroxidase - Assay | Worthington Biochemical [worthington-biochem.com]

- 5. Spectrophotometric determination of 4-aminoantipyrine in aqueous solution by coupling with diazotised 4-nitroaniline - Analyst (RSC Publishing) [pubs.rsc.org]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

Ampyrone-Based Detection of Hydrogen Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for the detection of hydrogen peroxide (H₂O₂) using Ampyrone (4-aminoantipyrine). This widely utilized colorimetric assay offers a simple and sensitive method for the quantification of H₂O₂ in various biological and chemical systems.

Core Principles and Reaction Mechanism

The this compound-based assay for hydrogen peroxide detection is predicated on a horseradish peroxidase (HRP)-catalyzed oxidative coupling reaction. In the presence of HRP, hydrogen peroxide oxidizes this compound, which then reacts with a phenolic compound to form a stable, colored quinoneimine dye. The intensity of the resulting color is directly proportional to the concentration of hydrogen peroxide in the sample.

The overall reaction is as follows:

2H₂O₂ + Phenol + 4-Aminoantipyrine → Quinoneimine Dye + 4H₂O[1]

The resulting reddish-brown antipyrine dye exhibits a maximum absorbance at approximately 505-510 nm, which allows for its quantification using a spectrophotometer.[1][2] This method is valued for its rapid results, ease of use, and the stability of the reagents involved.

Quantitative Assay Parameters

The performance of the this compound-based assay can be characterized by several key parameters. The following table summarizes quantitative data from various studies, highlighting the versatility of the method.

| Parameter | Value | Notes | Source |

| Wavelength (λmax) | 504 - 510 nm | The specific wavelength may vary slightly depending on the phenolic compound used. | [2] |

| Linear Detection Range | 5 ng to 50 µg of H₂O₂ | This demonstrates a wide dynamic range for the assay. | [1] |

| Relative Standard Deviation | 1.05% (n=10) | Indicates good reproducibility of the assay. | [1] |

| Reaction Time | 15 - 60 minutes | The time to completion can vary based on reagent concentrations and temperature. | |

| pH | 7.0 - 10.0 | The optimal pH is typically around neutral to slightly alkaline. | [2][3] |

Experimental Protocols

This section provides a generalized protocol for the this compound-based detection of hydrogen peroxide. It is important to note that optimal conditions may vary depending on the specific application and should be determined empirically.

Reagents and Preparation

-

Phosphate Buffer: 100 mM, pH 7.0.

-

4-Aminoantipyrine (this compound) Solution: 0.4 mM in phosphate buffer.

-

Phenol Solution: 25 mM in phosphate buffer.

-

Horseradish Peroxidase (HRP) Solution: 1 U/mL in phosphate buffer.

-

Hydrogen Peroxide Standard Solutions: A series of dilutions of a stock H₂O₂ solution in phosphate buffer.

Assay Procedure

-

Prepare the Reaction Mixture: In a microplate well or cuvette, combine the this compound solution, phenol solution, and HRP solution.

-

Add Sample: Add the sample containing an unknown concentration of hydrogen peroxide or the H₂O₂ standard solutions to the reaction mixture.

-

Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes, protected from light.

-

Measurement: Measure the absorbance of the resulting solution at 510 nm using a spectrophotometer.

-

Quantification: Generate a standard curve by plotting the absorbance of the H₂O₂ standards against their known concentrations. Use the standard curve to determine the concentration of hydrogen peroxide in the samples.

Variations and Considerations

Several variations of the this compound assay have been developed to enhance its performance or adapt it to specific applications.

-

Alternative Phenolic Compounds: Phenol can be substituted with other phenolic compounds, such as p-chlorophenol or phenol-4-sulphonic acid, which may alter the sensitivity and optimal reaction conditions.[2]

-

Alternative Catalysts: While HRP is the most common catalyst, other substances with peroxidase-like activity, such as manganese-tetrakis(sulfophenyl)porphine immobilized on a resin, have been successfully used.[1]

-

Interferences: Oxidizing and reducing agents can interfere with the assay. For instance, chlorine may partially oxidize the phenolic compounds, leading to lower results.[3] Ascorbic acid has also been noted as a potential interferent.[1] It is crucial to consider the sample matrix and perform appropriate controls to account for potential interferences.

Applications in Research and Drug Development

The this compound-based assay for hydrogen peroxide is a valuable tool in various research and development settings:

-

Enzyme-Coupled Assays: It is widely used to determine the activity of H₂O₂-producing enzymes, such as glucose oxidase, cholesterol oxidase, and uricase. In these assays, the enzymatic reaction generates H₂O₂, which is then quantified using the this compound method.

-

Oxidative Stress Studies: The assay can be employed to measure the release of H₂O₂ from cells and tissues, providing insights into oxidative stress and related signaling pathways.

-

Antioxidant Activity Screening: The scavenging of H₂O₂ by potential antioxidant compounds can be assessed by measuring the decrease in the colored product formation.

-

Bioremediation: The degradation of phenolic compounds, which are environmental pollutants, can be monitored using this colorimetric reaction.[4]

Conclusion

The this compound-based assay provides a robust, sensitive, and versatile method for the quantification of hydrogen peroxide. Its straightforward protocol and reliance on stable reagents make it an accessible technique for a wide range of applications in academic research and the pharmaceutical industry. By understanding the core principles and potential variations of this assay, researchers can effectively utilize it to advance their studies in areas such as enzymology, oxidative stress, and drug discovery.

References

The Trinder Reaction with Ampyrone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Trinder reaction, a cornerstone of enzymatic colorimetric assays, with a particular focus on the role of Ampyrone (4-aminoantipyrine). This document details the core principles, experimental protocols, and quantitative data pertinent to researchers, scientists, and professionals in drug development.

Core Principle of the Trinder Reaction

The Trinder reaction, first described by P. Trinder in 1969, is a two-step enzymatic process widely used for the quantitative determination of various biologically significant analytes. The fundamental principle involves the generation of hydrogen peroxide (H₂O₂) in the first step, which is then used in a second, color-producing step.

Step 1: Analyte-Specific Enzymatic Oxidation

An oxidase enzyme, specific to the analyte of interest, catalyzes the oxidation of the analyte. This reaction consumes oxygen and produces hydrogen peroxide as a byproduct. The general scheme for this step is:

Analyte + O₂ --(Enzyme)--> Oxidized Analyte + H₂O₂

Common examples include the use of glucose oxidase for glucose determination, cholesterol oxidase for cholesterol, and uricase for uric acid.

Step 2: Peroxidase-Catalyzed Chromogenic Reaction

The hydrogen peroxide generated in the first step is then used by a peroxidase, typically horseradish peroxidase (HRP), to catalyze the oxidative coupling of a chromogenic substrate system. This system classically consists of 4-aminoantipyrine (this compound) and a phenolic or anilinic compound. This reaction forms a stable, colored quinoneimine dye. The intensity of the color produced is directly proportional to the concentration of the analyte in the sample.[1][2]

H₂O₂ + 4-Aminoantipyrine + Phenol/Aniline Derivative --(Peroxidase)--> Quinoneimine Dye + H₂O

The resulting dye is then quantified spectrophotometrically at a specific wavelength, typically between 500 and 550 nm, to determine the analyte concentration.[1][2]

Below is a diagram illustrating the general principle of the Trinder reaction.

Quantitative Data Summary

The performance of the Trinder reaction is influenced by several factors, including the choice of chromogen, pH, and temperature. The following tables summarize key quantitative parameters for various analytes.

Table 1: Optimal Reaction Conditions

| Analyte | Optimal pH | Optimal Temperature (°C) |

| Glucose | ~7.5 | 37 |

| Cholesterol | 7.0 | 37 |

| Uric Acid | 7.8 | 37 |

| Triglycerides | ~7.0 | 37 |

Table 2: Performance Characteristics of Trinder-Based Assays

| Analyte | Chromogen System | Wavelength (nm) | Linearity Range | Detection Limit |

| Glucose | Phenol/4-AAP | 525 | 50 - 400 mg/dL | 0.34 mg/dL |

| Cholesterol | Phenol/4-AAP | 505 | Up to 8.0 g/L | Not specified |

| Uric Acid | DCBS/4-AAP | 520 | Up to 20 mg/dL | 11.4 µmol/L |

| Triglycerides | 4-Chlorophenol/4-AAP | 500-520 | Up to 1000 mg/dL | 0.74 mg/dL |

Note: 4-AAP = 4-Aminoantipyrine; DCBS = Dichlorophenol sulphonate. The performance characteristics can vary depending on the specific reagents and instrumentation used.

Experimental Protocols

Detailed methodologies for the determination of key analytes using the Trinder reaction are provided below.

Determination of Glucose in Serum

This protocol is adapted from standard clinical chemistry procedures.

Reagents:

-

Glucose Reagent: A buffered solution (phosphate buffer, pH 7.5) containing glucose oxidase, peroxidase, 4-aminoantipyrine, and a phenolic compound.

-

Glucose Standard: A solution of known glucose concentration.

-

Control Sera: Normal and abnormal control sera with known glucose concentrations.

Procedure:

-

Label test tubes for blank, standard, controls, and patient samples.

-

Pipette 2.0 mL of the glucose reagent into each tube.

-

Add 10 µL of the respective standard, control, or serum sample to the appropriate tubes.

-

Mix the contents of each tube thoroughly.

-

Incubate all tubes at 37°C for 20 minutes.

-

After incubation, measure the absorbance of each solution at 525 nm using a spectrophotometer, with the reagent blank used to zero the instrument.

-

Calculate the glucose concentration of the unknown samples by comparing their absorbance to that of the glucose standard.

Determination of Total Cholesterol in Serum/Plasma

This protocol is based on the CHOD-PAP (Cholesterol Oxidase-Peroxidase-Aminoantipyrine-Phenol) method.

Reagents:

-

Cholesterol Reagent: A buffered solution (pH 7.0) containing cholesterol esterase, cholesterol oxidase, peroxidase, 4-aminoantipyrine, and phenol.

-

Cholesterol Standard: A solution of known cholesterol concentration.

-

Control Sera: Normal and abnormal control sera with known cholesterol concentrations.

Procedure:

-

Label test tubes for blank, standard, controls, and patient samples.

-

Pipette 1.0 mL of the cholesterol reagent into each tube.

-

Add 10 µL of the respective standard, control, or serum/plasma sample to the appropriate tubes.

-

Mix well and incubate at 37°C for 5-10 minutes.

-

Measure the absorbance of the solutions at 505 nm against the reagent blank.

-

Calculate the total cholesterol concentration of the samples based on the absorbance of the standard.

Determination of Uric Acid in Serum

This protocol utilizes uricase and a modified Trinder chromogen system for enhanced sensitivity.

Reagents:

-

Uric Acid Reagent: A buffered solution (phosphate buffer, pH 7.8) containing uricase, peroxidase, ascorbate oxidase, 4-aminoantipyrine, and dichlorophenol sulphonate (DCBS).

-

Uric Acid Standard: A solution of known uric acid concentration.

Procedure:

-

Label test tubes for blank, standard, and samples.

-

Pipette 1.0 mL of the uric acid reagent into each tube.

-

Add 20 µL of the respective standard or serum sample to the appropriate tubes.

-

Mix and incubate at 37°C for 5 minutes or at room temperature for 10 minutes.

-

Measure the absorbance at 520 nm against the reagent blank.

-

Calculate the uric acid concentration.

Determination of Triglycerides in Serum/Plasma

This protocol involves the enzymatic hydrolysis of triglycerides to glycerol followed by a Trinder reaction.

Reagents:

-

Triglyceride Reagent: A buffered solution containing lipoprotein lipase, glycerol kinase, glycerol-3-phosphate oxidase, peroxidase, ATP, 4-aminoantipyrine, and 4-chlorophenol.

-

Triglyceride Standard: A solution of known triglyceride concentration.

Procedure:

-

Label test tubes for blank, standard, and samples.

-

Pipette 1.0 mL of the triglyceride reagent into all tubes.

-

Add 10 µL of the respective standard or serum/plasma sample to the appropriate tubes.

-

Mix and incubate at 37°C for 5 minutes.

-

Measure the absorbance at 500-520 nm against the reagent blank.

-

Calculate the triglyceride concentration.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the chemical pathways and a typical experimental workflow for a Trinder-based assay.

Interfering Substances and Mitigation Strategies

The accuracy of the Trinder reaction can be affected by various interfering substances commonly found in biological samples.

Table 3: Common Interfering Substances and Mitigation Approaches

| Interfering Substance | Mechanism of Interference | Mitigation Strategy |

| Ascorbic Acid (Vitamin C) | Reduces hydrogen peroxide, preventing the chromogenic reaction.[3][4] | Inclusion of ascorbate oxidase in the reagent to oxidize ascorbic acid.[1] |

| Bilirubin | Spectral interference and chemical interference by reacting with H₂O₂.[5] | Use of a sample blank; selection of a measurement wavelength where bilirubin absorbance is minimal; use of ferrocyanide in some assays. |

| Hemoglobin | Spectral interference and potential release of catalase which degrades H₂O₂. | Use of non-hemolyzed samples; inclusion of catalase inhibitors. |

| p-Diphenols and other reducing agents | Compete with the chromogen for oxidation by peroxidase or directly reduce the quinoneimine dye. | Removal of the interfering substance prior to the assay; use of specific chromogens less susceptible to interference. |

| Proteins | Binding of phenolic compounds, reducing their availability for the reaction.[5] | Increasing the concentration of the phenolic compound in the reagent.[5] |

It is crucial for researchers to be aware of these potential interferences and to validate their assays accordingly, especially when analyzing complex biological matrices or samples from subjects undergoing specific drug therapies.

Conclusion

The Trinder reaction, utilizing this compound as a key chromogenic component, remains a robust and versatile method for the quantification of a wide range of analytes in clinical and research settings. Its simplicity, specificity, and adaptability have cemented its importance in modern bioanalytical chemistry. A thorough understanding of its principles, optimal conditions, and potential interferences, as outlined in this guide, is essential for obtaining accurate and reliable results. The continued development of new chromogenic substrates and interference mitigation strategies will further enhance the utility of this enduring analytical technique.

References

- 1. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Superiority of ABTS over Trinder reagent as chromogen in highly sensitive peroxidase assays for enzyme linked immunoadsorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of ascorbic acid interference in biochemical tests that use peroxide and peroxidase to generate chromophore [pubmed.ncbi.nlm.nih.gov]

- 4. optimaldx.com [optimaldx.com]

- 5. [Emerson-Trinder reaction: study of various chromogens and analyses of the principle interferences (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

Ampyrone's Central Role in the Colorimetric Quantification of Glucose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pivotal role of 4-aminoantipyrine, commonly known as Ampyrone, in the widely used colorimetric assays for glucose determination. We will delve into the core chemical principles, provide detailed experimental protocols, present quantitative data for key parameters, and illustrate the underlying mechanisms through clear, structured diagrams. This document is intended to serve as a comprehensive resource for professionals in research and drug development who utilize or seek to understand this fundamental bioanalytical technique.

Core Principle: The Trinder Reaction

The colorimetric measurement of glucose involving this compound is most famously embodied in the Trinder reaction , first described by P. Trinder in 1969.[1] This method relies on a coupled enzymatic assay that ultimately produces a stable, colored compound, the intensity of which is directly proportional to the initial glucose concentration in the sample.[2][3] The reaction is a two-step process.

Step 1: Glucose Oxidation The assay begins with the specific oxidation of β-D-glucose by the enzyme glucose oxidase (GOD). This reaction consumes oxygen and produces D-gluconic acid and hydrogen peroxide (H₂O₂).[2][4] The high specificity of glucose oxidase for β-D-glucose is a key factor in the assay's accuracy.[5][6]

Step 2: Chromogenic Coupling In the second step, the hydrogen peroxide generated is used by a second enzyme, horseradish peroxidase (HRP), to catalyze the oxidative coupling of this compound (4-aminoantipyrine) with a phenolic or anilinic compound (e.g., phenol, N,N-diethylaniline).[1][2][7] This reaction forms a stable, colored quinoneimine dye.[1][2][3] this compound acts as the chromogenic acceptor in this critical step, enabling the final colorimetric readout. The resulting red-violet color can be quantified spectrophotometrically.[1]

Figure 1. The coupled enzymatic pathway of the Trinder reaction for glucose detection.

Experimental Protocols

Below is a generalized protocol for the determination of glucose in serum or plasma using the this compound-based Trinder method. This protocol is synthesized from standard procedures found in diagnostic kits and scientific literature.[4][8][9]

2.1. Materials and Reagents

-

Glucose Reagent (Monoreagent): This is often a ready-to-use solution containing:

-

Glucose Standard Solution: A solution of known glucose concentration (e.g., 100 mg/dL or 5.55 mmol/L).[3][4]

-

Samples: Serum or plasma, free of hemolysis.[3]

-

Equipment:

2.2. Assay Procedure The following workflow outlines the typical steps for performing the assay.

Figure 2. General experimental workflow for the this compound-based glucose assay.

2.3. Step-by-Step Method

-

Preparation: Label three clean test tubes as "Blank," "Standard," and "Test" for each sample.[4]

-

Reagent Addition: Pipette 1.0 mL of the Glucose Reagent into each tube.[4]

-

Sample Addition:

-

Incubation: Mix the contents of each tube thoroughly and incubate for 10 minutes at 37°C or for 15-20 minutes at room temperature.[3][4][8] This allows the enzymatic reactions to reach completion.

-

Measurement: Set the spectrophotometer to zero absorbance at 505 nm using the "Blank" tube.[1][4] Then, measure and record the absorbance of the "Standard" and "Test" samples. The resulting color is typically stable for up to 2 hours when protected from light.[3]

2.4. Calculation of Results The glucose concentration in the sample is calculated using the absorbance values of the test sample and the standard, according to the following formula:

Glucose Concentration (mg/dL) = (Absorbance of Test / Absorbance of Standard) x Concentration of Standard (mg/dL)

Quantitative Data and Assay Performance

The performance of this compound-based assays is well-characterized. The following tables summarize typical reagent compositions and performance metrics derived from commercial kits and published studies.

Table 1: Typical Reagent Composition

| Component | Concentration | Purpose |

|---|---|---|

| Phosphate Buffer | 100 mmol/L, pH 7.5 | Maintains optimal pH for enzyme activity.[3] |

| Glucose Oxidase (GOD) | > 10 KU/L | Catalyzes the oxidation of glucose.[3] |

| Peroxidase (POD) | > 2 KU/L | Catalyzes the final color-producing reaction.[3] |

| 4-Aminoantipyrine | 0.5 mmol/L | Chromogenic acceptor; essential for color formation.[3] |

| Phenol | 5 mmol/L | Chromogenic precursor; couples with this compound.[3] |

| Glucose Standard | 100 mg/dL (5.55 mmol/L) | Calibrator for quantitative measurement.[3] |

Table 2: Assay Performance Characteristics

| Parameter | Typical Value | Description |

|---|---|---|

| Wavelength (λmax) | 500 - 540 nm | The absorbance maximum of the final quinoneimine dye.[1] |

| Linearity | Up to 500-1000 mg/dL | The concentration range over which absorbance is proportional to glucose concentration.[3][8] |

| Detection Limit | 0.63 mg/dL - 6.25 µM | The lowest glucose concentration that can be reliably detected.[3][10] |

| Incubation Time | 5-10 min @ 37°C | The time required for the reaction to complete at elevated temperature.[3] |

| 15-20 min @ Room Temp | The time required for the reaction to complete at ambient temperature.[8] |

| Sample Volume | 10 - 20 µL | The typical volume of serum or plasma required for the assay.[7][8] |

Critical Considerations and Interferences

While robust, the accuracy of the this compound-based glucose assay can be affected by several factors.

-

Hemolysis: Hemolyzed samples can yield falsely low glucose values. Enzymes and other substances released from red blood cells, such as catalase, can consume glucose or compete with peroxidase for the hydrogen peroxide, thereby interfering with the reaction.[3]

-

Bilirubin and Lipemia: High concentrations of bilirubin (> 10 mg/dL) and lipids (lipemia) can cause spectral interference, affecting absorbance readings.[3]

-

Reducing Substances: Strong reducing agents, such as ascorbic acid (Vitamin C), can interfere by reducing the hydrogen peroxide, making it unavailable for the peroxidase-catalyzed reaction. This leads to an underestimation of glucose levels.

-

Enzyme Activity: The activity of the glucose oxidase in the reagent is a critical variable that can significantly impact the results.[5][6] Using reagents before their expiration date and storing them properly (typically at 2-8°C) is essential.[3]

Conclusion

This compound (4-aminoantipyrine) is an indispensable component in the colorimetric determination of glucose via the Trinder reaction. It functions as a highly efficient chromogenic acceptor, enabling the formation of a stable, colored quinoneimine dye in the presence of hydrogen peroxide and peroxidase. The resulting assay is sensitive, highly specific due to the enzymatic nature of the initial reaction, and linear over a broad range of clinically relevant glucose concentrations. Its stability, cost-effectiveness, and suitability for automation have solidified its status as a cornerstone method in clinical chemistry and biomedical research for decades.[5][6] Understanding the principles and potential interferences detailed in this guide is crucial for obtaining accurate and reproducible results in the laboratory.

References

- 1. Trinder glucose activity test - Wikipedia [en.wikipedia.org]

- 2. Peroxidase-Coupled Glucose Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. linear.es [linear.es]

- 4. Peroxidase-Coupled Glucose Method - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [PDF] Evaluation of Trinder's glucose oxidase method for measuring glucose in serum and urine. | Semantic Scholar [semanticscholar.org]

- 7. academic.oup.com [academic.oup.com]

- 8. med.libretexts.org [med.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. cellbiolabs.com [cellbiolabs.com]

Ampyrone for Tissue Clearing in Microscopy: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Optical tissue clearing has emerged as a transformative technology in microscopy, enabling three-dimensional imaging of intact biological samples. This guide provides a comprehensive technical overview of ampyrone, a novel and reversible agent for in vivo and ex vivo tissue clearing. We delve into the core principles of this compound-mediated clearing, present detailed experimental protocols, and summarize key quantitative data. This document is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this compound-based tissue clearing in their microscopy workflows, thereby facilitating deeper insights into complex biological systems.

Introduction to Tissue Clearing

Biological tissues are inherently opaque due to the scattering of light at interfaces between components with mismatched refractive indices (RIs), such as lipids (RI ≈ 1.47), proteins (RI > 1.50), and aqueous solutions (RI ≈ 1.35).[1][2] Tissue clearing techniques aim to minimize this light scattering by homogenizing the refractive indices within the sample, rendering it transparent.[2][3] This allows for deep-tissue imaging using techniques like confocal and light-sheet microscopy without the need for physical sectioning, which can introduce artifacts and disrupt the tissue's native three-dimensional structure.[1]

Tissue clearing methods can be broadly categorized into three main approaches:

-

Hydrophobic (Solvent-Based) Methods: These techniques utilize organic solvents to dehydrate and delipidate the tissue, followed by immersion in a high RI solvent for index matching.[4] While often rapid and effective, they can cause tissue shrinkage and quench fluorescent protein signals.[5]

-

Hydrophilic (Aqueous-Based) Methods: These methods use aqueous solutions containing sugars, glycerol, or other agents to match the tissue's refractive index.[3] They are generally better at preserving fluorescence but may be slower and less effective for large or dense tissues.[6]

-

Hydrogel-Based Methods: In these protocols, the tissue is embedded in a hydrogel matrix that preserves the structural integrity and protein localization. Lipids are then removed using detergents, and the sample is immersed in an RI-matching solution.[4][5]

This compound: A Novel Agent for Reversible and Color-Neutral Tissue Clearing

This compound has recently been identified as a potent and versatile agent for tissue clearing, particularly for in vivo applications.[7] Its mechanism of action is based on refractive index matching of the aqueous components of the tissue.[7]

Mechanism of Action

This compound is a potent UV absorber, which, according to the Kramers-Kronig relations, allows for efficient modulation of the real refractive index in the visible spectrum with minimal light absorption in that range.[7] This property makes it a color-neutral clearing agent, suitable for imaging a wide range of fluorescent proteins.[7] By preparing an aqueous solution of this compound with a specific concentration, the refractive index of the interstitial fluid can be matched to that of the surrounding tissue components, thereby reducing light scattering and increasing transparency.[7]

References

- 1. TISSUE CLEARING - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue Clearing Methods and Applications for Fluorescence Imaging- Oxford Instruments [andor.oxinst.com]

- 3. Clearing reagents improve tissue and 3D cell culture model imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. Tissue clearing and its applications in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A tunable refractive index matching medium for live imaging cells, tissues and model organisms | eLife [elifesciences.org]

- 6. researchgate.net [researchgate.net]

- 7. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of 4-Aminoantipyrine

Introduction

4-Aminoantipyrine, also known as ampyrone, is a pyrazolone derivative with the chemical formula C₁₁H₁₃N₃O.[1][2] It is a primary metabolite of the non-steroidal anti-inflammatory drug (NSAID) aminopyrine and the analgesic metamizole.[3][4] 4-Aminoantipyrine itself exhibits analgesic and anti-inflammatory properties.[4][5] In the realm of scientific research, it is widely recognized as a versatile chromogenic reagent for the spectrophotometric determination of phenols and in enzymatic assays for hydrogen peroxide.[4] This guide provides a comprehensive overview of the physical and chemical characteristics of 4-aminoantipyrine, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

4-Aminoantipyrine is a pale yellow to amber crystalline powder with no discernible odor.[1][4] It is stable under normal conditions but may be sensitive to light.[4][6]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative physical and chemical properties of 4-aminoantipyrine.

Table 1: General and Physical Properties

| Property | Value | References |

| Molecular Formula | C₁₁H₁₃N₃O | [2][7] |

| Molecular Weight | 203.24 g/mol | [2][3] |

| Appearance | Yellow to yellow-brown powder or crystals | [4][6] |

| Melting Point | 105-110 °C | [4][6][7] |

| Boiling Point | 340 °C (decomposes) | [1][4] |

| Density | 0.8 - 1.207 g/cm³ | [1][4][7] |

| pKa | 4.94 (at 25 °C) | [4][6] |

| LogP | -0.257 to -0.40 | [4][7] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | References |

| Water | ~500 g/L | 20 °C | [4][5] |

| Methanol | Soluble | - | [5] |

| Ethanol | Soluble | - | [4] |

| Benzene | Soluble | - | [4] |

| Diethyl Ether | Slightly soluble | - | [4] |

Table 3: Spectroscopic Data

| Spectroscopic Technique | Characteristic Peaks/Signals | References |

| ¹H NMR | Aromatic ring: δ = 7.4 ppm, Amino group: δ = 3.81 ppm, Methyl protons: δ = 2.09 ppm | [8] |

| IR | N-H stretching: 3437, 3300 cm⁻¹, C-H stretching (methyl): 2937, 2850 cm⁻¹, C=O stretching: 1678 cm⁻¹ | [9] |

| UV-Vis | Absorption maxima are dependent on the solvent and pH. | [10] |

| Mass Spectrometry (EI) | Molecular ion peak [M]⁺ at m/z 203 | [3] |

Experimental Protocols

Synthesis of 4-Aminoantipyrine

A common synthetic route for 4-aminoantipyrine involves the nitrosation of antipyrine, followed by reduction and hydrolysis.[4]

Methodology:

-

Nitrosation: Antipyrine is reacted with sodium nitrite to introduce a nitroso group at the 4-position.[4]

-

Reduction: The resulting nitrosoantipyrine is then reduced using a mixture of ammonium bisulfite and ammonium sulfite.[4]

-

Hydrolysis: The reduced intermediate is hydrolyzed with sulfuric acid.[4]

-

Neutralization: Finally, the reaction mixture is neutralized with liquid ammonia to yield 4-aminoantipyrine.[4]

Spectrophotometric Determination of Phenols (Trinder Reaction)

4-Aminoantipyrine is a key reagent in the colorimetric determination of phenols in water and other samples.[4] The reaction, often referred to as the Trinder reaction, involves the oxidative coupling of 4-aminoantipyrine with a phenolic compound in the presence of an oxidizing agent, typically potassium ferricyanide, under alkaline conditions to form a colored antipyrine dye.[4][11]

Methodology:

-

A sample containing phenolic compounds is buffered to an alkaline pH, typically around 10.0.[4]

-

A solution of 4-aminoantipyrine is added, followed by the addition of potassium ferricyanide solution.[4]

-

A colored complex forms, the intensity of which is proportional to the phenol concentration.[4]

-

The color can be intensified by extracting the complex into an organic solvent like chloroform.[4]

-

The absorbance of the solution or the extract is then measured using a spectrophotometer at a specific wavelength (e.g., 460 nm) to quantify the phenol concentration.[11]

Enzymatic Determination of Glucose

4-Aminoantipyrine is also used in coupled enzyme assays for the determination of glucose. This method typically involves glucose oxidase and peroxidase.

Methodology:

-

Glucose oxidase catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide.[4]

-

In the presence of peroxidase, the hydrogen peroxide produced oxidizes 4-aminoantipyrine and a phenolic compound, leading to the formation of a colored product.[4]

-

The intensity of the color, which is proportional to the initial glucose concentration, is measured spectrophotometrically.[4]

Chemical Reactivity and Applications

4-Aminoantipyrine's chemical reactivity is centered around its primary amino group and the pyrazolone ring system.

-

Formation of Schiff Bases: The amino group readily reacts with aldehydes and ketones to form Schiff bases. These Schiff bases and their metal complexes have applications in chemosensing.[4]

-

Metal Complexation: The amino nitrogen acts as a strong coordination site, allowing 4-aminoantipyrine to form stable complexes with various transition metals.[4]

-

Oxidative Coupling: As detailed in the experimental protocols, its ability to undergo oxidative coupling is the basis for its widespread use in analytical chemistry.[4]

Safety and Handling

4-Aminoantipyrine is considered harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] It should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves and safety glasses. Store in a tightly closed container in a cool, dry place, protected from light.[1]

References

- 1. 4-Aminoantipyrine - Sciencemadness Wiki [sciencemadness.org]

- 2. mpbio.com [mpbio.com]

- 3. 4-Aminoantipyrine | C11H13N3O | CID 2151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminoantipyrine | 83-07-8 [chemicalbook.com]

- 5. 4-Aminoantipyrine, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 83-07-8 CAS MSDS (4-Aminoantipyrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. 4-Aminoantipyrine | CAS#:83-07-8 | Chemsrc [chemsrc.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-Aminoantipyrine (4-AAP) Assay in Urinary Phenol Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenol, a metabolite of benzene and a component of numerous industrial products and pharmaceuticals, is a key biomarker for assessing chemical exposure and monitoring certain metabolic disorders. Its concentration in urine provides a valuable measure of the body's exposure and metabolic clearance. The 4-Aminoantipyrine (4-AAP) colorimetric assay is a well-established, rapid, and cost-effective method for the quantitative determination of total phenolic compounds in aqueous samples, including urine.

This document provides a detailed protocol for the determination of total phenols in human urine using the 4-AAP method. The assay is based on the principle that phenols react with 4-aminoantipyrine in an alkaline environment in the presence of an oxidizing agent, potassium ferricyanide, to form a stable, colored antipyrine dye.[1] The intensity of the resulting color is directly proportional to the phenol concentration and can be quantified spectrophotometrically.

Principle of the Assay

The 4-aminoantipyrine method, first proposed by Emerson in 1943, involves an oxidative coupling reaction. In an alkaline solution (pH 10.0 ± 0.2), phenols react with 4-AAP in the presence of potassium ferricyanide.[1][2] This reaction produces a reddish-brown quinoneimine dye.[3][4] The absorbance of this dye is measured at a specific wavelength, typically 500 nm or 510 nm, to determine the concentration of phenols in the sample.[1][3] For increased sensitivity, the colored product can be extracted into an organic solvent like chloroform. Since phenols in urine are often present in conjugated forms (as glucuronides or sulfates), a hydrolysis step is required to measure total phenol levels.[2]

Materials and Reagents

| Reagent/Material | Specifications |

| 4-Aminoantipyrine (4-AAP) Solution | 2% (w/v) in distilled water. Prepare fresh daily. |

| Potassium Ferricyanide Solution | 8% (w/v) in distilled water. Prepare fresh weekly. |

| Buffer Solution (Ammonium Hydroxide - Ammonium Chloride) | Dissolve 54 g of ammonium chloride and 456 mL of concentrated ammonium hydroxide in distilled water and dilute to 2 liters.[2] |

| Phenol Stock Solution | 1 mg/mL in distilled water. |

| Phenol Working Standards | Prepared by diluting the stock solution to desired concentrations (e.g., 1, 5, 10, 20, 50 µg/mL). |

| Hydrochloric Acid (HCl) | Concentrated. |

| Chloroform | ACS Grade or higher (for optional extraction). |

| Spectrophotometer | Capable of measuring absorbance at 500 nm or 510 nm. |

| pH meter | |

| Centrifuge tubes | 15 mL |

| Pipettes | Calibrated |

| Glassware | Volumetric flasks, beakers, etc. |

Experimental Protocols

Urine Sample Preparation and Hydrolysis

To determine the total phenol content, conjugated phenols in the urine must first be hydrolyzed to their free forms.

-

Pipette 5.0 mL of urine into a 15-mL centrifuge tube.[5]

-

Add 1 mL of concentrated hydrochloric acid (HCl).[5]

-

Loosely stopper the tube and heat in a water bath at 95°C for 1.5 hours.[5]

-

Allow the tube to cool to room temperature.

-

Adjust the volume to 10 mL with distilled water.[5]

Standard Curve Preparation

-

Prepare a series of phenol working standards from the phenol stock solution. A typical concentration range is 0 to 50 µg/mL.

-

Process these standards in the same manner as the urine samples, including the hydrolysis step, to ensure matrix consistency.

Colorimetric Reaction (Direct Photometric Method)

This method is suitable for phenol concentrations greater than 50 µg/L.[1]

-

Pipette 10 mL of the hydrolyzed urine sample or standard into a clean tube.

-

Add 2 mL of the buffer solution and mix. The pH should be adjusted to 10.0 ± 0.2.[1][2]

-

Add 2.0 mL of the 4-aminoantipyrine solution and mix.[1]

-

Add 2.0 mL of the potassium ferricyanide solution and mix thoroughly.[1]

-

Allow the reaction to proceed for 15 minutes for color development.[1]

-

Measure the absorbance of the solution at 510 nm against a reagent blank.[1]

Chloroform Extraction Method (for higher sensitivity)

This method is recommended for detecting phenol concentrations as low as 5 µg/L.[1]

-

Place the hydrolyzed urine sample or standard in a separatory funnel.

-

Add 10 mL of the buffer solution and mix. Adjust pH to 10.0 ± 0.2.[1]

-

Add 3.0 mL of the 4-aminoantipyrine solution and mix.[1]

-

Add 3.0 mL of the potassium ferricyanide solution and mix.[1]

-

After 3 minutes, add 25 mL of chloroform to the separatory funnel.[1]

-

Shake the funnel vigorously at least 10 times, release the pressure, and allow the layers to separate.[1]

-

Collect the chloroform layer (bottom layer).

-

Measure the absorbance of the chloroform extract at 460 nm against a chloroform blank.[1]

Data Presentation

Table 1: Standard Curve Data (Example)

| Phenol Concentration (µg/mL) | Absorbance at 510 nm |

| 0 (Blank) | 0.005 |

| 1 | 0.052 |

| 5 | 0.258 |

| 10 | 0.515 |

| 20 | 1.032 |

| 50 | 2.560 |

Table 2: Assay Performance Characteristics

| Parameter | Value | Reference |

| Wavelength | 500 nm or 510 nm (direct), 460 nm (extraction) | [1][3] |

| pH | 10.0 ± 0.2 | [1][2] |

| Linearity Range | 2.0 to 100 mg/L | [6][7] |

| Detection Limit | 0.9 mg/L | [6][7] |

| Precision (Within-run CV) | 0.8% - 7.7% | [6][7] |

| Precision (Total Reproducibility CV) | 4.6% - 11.1% | [6][7] |

| Accuracy (Recovery) | 96.8% - 103.9% | [6][7] |

Visualizations

Chemical Reaction Pathway

Caption: Oxidative coupling of phenol and 4-AAP.

Experimental Workflow

Caption: Urinary phenol analysis workflow.

Interferences and Considerations

-

Substituted Phenols: The 4-AAP method is most effective for non-substituted phenols. Ortho- and meta-substituted phenols show a reduced response, while some para-substituted phenols may not be detectable.

-

Oxidizing and Reducing Agents: The presence of oxidizing agents (e.g., chlorine) or reducing agents (e.g., sulfites) can interfere with the color development. A preliminary distillation step may be necessary for samples with significant interference.[1][2]

-

pH Control: Strict control of the pH is crucial for reproducible results. The optimal pH range for color stability is 9.4-10.2.

-

Sample Stability: Urine samples should be preserved by adding copper sulfate and acidifying to a pH below 4. Samples should be stored at 4°C and analyzed within 24 hours of collection.[1]

Conclusion

The 4-Aminoantipyrine assay provides a reliable and accessible method for the determination of total phenolic compounds in urine. Its simplicity and speed make it suitable for routine monitoring in clinical and research settings. Adherence to the detailed protocol, including proper sample preparation and control of reaction conditions, is essential for obtaining accurate and reproducible results. For samples with low phenol concentrations or high levels of interfering substances, the chloroform extraction modification is recommended to enhance sensitivity and accuracy.

References

- 1. epa.gov [epa.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Determination of urinary total phenolic compounds with use of 4-aminoantipyrine: suggested screening test for hyperthyroidism and for catecholamine-producing tumor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. cdc.gov [cdc.gov]

- 6. Quantitative colorimetric determination of urinary p-aminophenol with an automated analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]